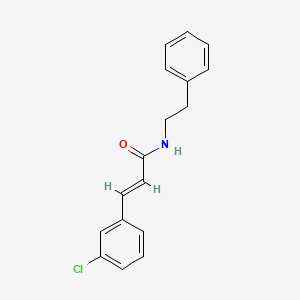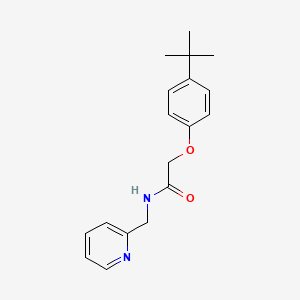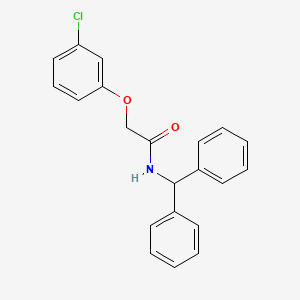![molecular formula C11H13ClN2O2 B5877887 N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
N,N'-[(2-chlorophenyl)methylene]diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(2-chlorophenyl)methylene]diacetamide, commonly known as CCMA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CCMA is a member of the class of Schiff bases, which are compounds that contain a carbon-nitrogen double bond (C=N) and are derived from the condensation of an amine with an aldehyde or ketone.
Mécanisme D'action
The exact mechanism of action of CCMA is not fully understood. However, it has been proposed that CCMA may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. CCMA has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It has also been reported to block voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain and spinal cord. CCMA has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
CCMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well documented. However, CCMA has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. CCMA also has a short half-life, which may limit its therapeutic potential.
Orientations Futures
CCMA has potential for further research in the field of drug development. Future studies could focus on optimizing the synthesis method to improve the yield and purity of CCMA. Additionally, further investigation into the mechanism of action of CCMA could provide insights into its pharmacological properties and potential therapeutic applications. Future studies could also investigate the use of CCMA as a drug delivery system, as well as its potential for use in combination therapies.
Méthodes De Synthèse
CCMA can be synthesized by reacting 2-chlorobenzaldehyde with diethylamine in the presence of acetic acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization from ethanol. The chemical structure of CCMA is shown below:
Applications De Recherche Scientifique
CCMA has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. CCMA has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with cyclodextrins.
Propriétés
IUPAC Name |
N-[acetamido-(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNDEIPTAAPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-[(2-Chlorophenyl)methylene]diacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)


![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
